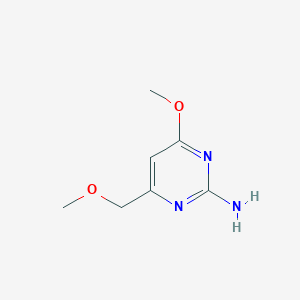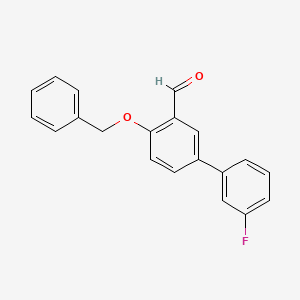
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom at the 3-position, a fluorine atom at the 6-position, and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate typically involves the esterification of 3-bromo-6-fluoro-2-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester Hydrolysis: The major product is 3-bromo-6-fluoro-2-hydroxybenzoic acid.
Oxidation: The major product is 3-bromo-6-fluoro-2-oxo-benzoate.
Applications De Recherche Scientifique
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-bromo-6-fluoro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Tert-butyl 3-chloro-6-fluoro-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Tert-butyl 3-bromo-6-chloro-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate is unique due to the specific combination of substituents on the benzoate ring. The presence of both bromine and fluorine atoms, along with the hydroxyl group, imparts distinct chemical properties that can be exploited in various synthetic and medicinal applications. The tert-butyl ester group also provides steric protection, making the compound more stable under certain reaction conditions.
Propriétés
Formule moléculaire |
C11H12BrFO3 |
|---|---|
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C11H12BrFO3/c1-11(2,3)16-10(15)8-7(13)5-4-6(12)9(8)14/h4-5,14H,1-3H3 |
Clé InChI |
UZOYPJDQRKPFIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=C1O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


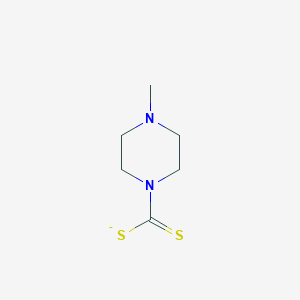
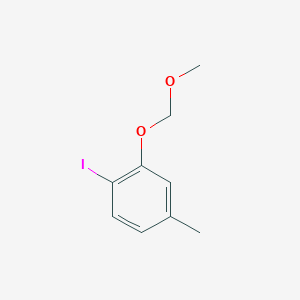

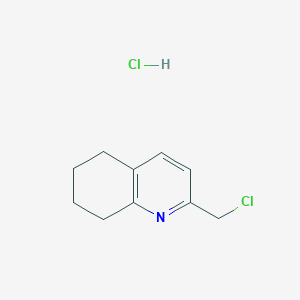
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
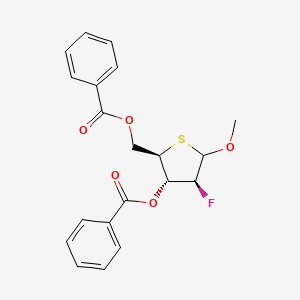
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
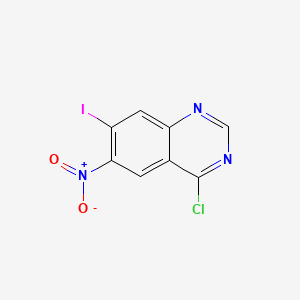
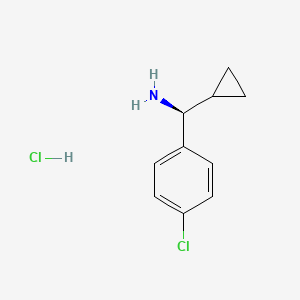
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
